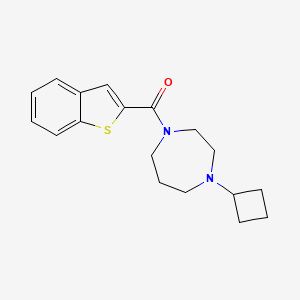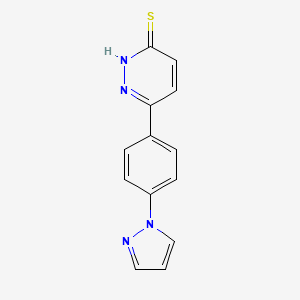
6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol is a heterocyclic compound that features a pyrazole ring and a pyridazine ring connected through a phenyl group.
Mécanisme D'action
Target of Action
6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol, also known as 3-(4-pyrazol-1-ylphenyl)-1H-pyridazine-6-thione, primarily targets enzymes involved in parasitic diseases such as leishmaniasis and malaria. The compound has shown significant activity against Leishmania aethiopica and Plasmodium berghei . These enzymes are crucial for the survival and proliferation of the parasites, making them ideal targets for therapeutic intervention.
Mode of Action
This compound interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymes’ normal function, disrupting essential biochemical processes within the parasites. For instance, the compound has been shown to form strong hydrogen bonds with amino acids in the active site of the enzyme, leading to its inhibition . This disruption ultimately results in the death of the parasites.
Biochemical Pathways
The biochemical pathways affected by this compound include those involved in the synthesis of nucleic acids and proteins. By inhibiting key enzymes in these pathways, the compound prevents the parasites from replicating and producing essential proteins . This leads to a cascade of downstream effects, including the accumulation of toxic metabolites and the eventual death of the parasites.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and is distributed widely throughout the body. It undergoes metabolism primarily in the liver, where it is converted into active metabolites . These metabolites are then excreted through the kidneys. The bioavailability of the compound is influenced by its solubility and stability in the gastrointestinal environment.
Result of Action
The molecular and cellular effects of this compound include the inhibition of parasite growth and replication. At the molecular level, the compound disrupts the function of key enzymes, leading to the accumulation of toxic metabolites and the inhibition of nucleic acid and protein synthesis . At the cellular level, this results in the death of the parasites and the resolution of the infection.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, the compound is more stable in a neutral to slightly acidic pH, which is typical of the gastrointestinal environment . High temperatures can increase the rate of degradation of the compound, reducing its efficacy. Additionally, the presence of other compounds, such as food or other medications, can affect the absorption and bioavailability of the compound.
: Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and boronic acids.
Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds or through cyclization reactions involving dicarbonyl compounds.
Introduction of the Thiol Group: The thiol group is introduced via nucleophilic substitution reactions, often using thiourea or other sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Thioethers, other substituted derivatives.
Applications De Recherche Scientifique
6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug discovery, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Catalysis: It serves as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one.
Pyridazine Derivatives: Compounds like 3-(1-phenyl-1H-pyrazol-4-yl)benzoic acid.
Uniqueness
6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol is unique due to the presence of both pyrazole and pyridazine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its versatility in various applications, making it a valuable compound in scientific research .
Propriétés
IUPAC Name |
3-(4-pyrazol-1-ylphenyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-7-6-12(15-16-13)10-2-4-11(5-3-10)17-9-1-8-14-17/h1-9H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFZUGWPOJSXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=NNC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
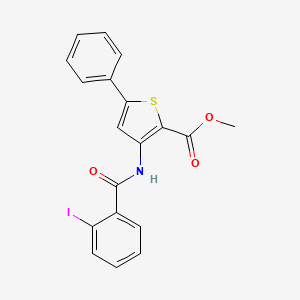
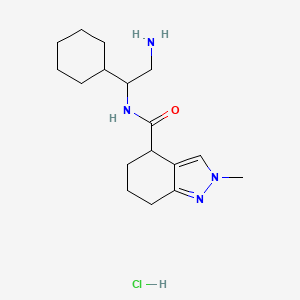
![2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2636532.png)
![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2636534.png)
![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2636535.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2636538.png)
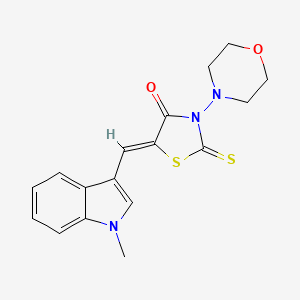
![3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636540.png)
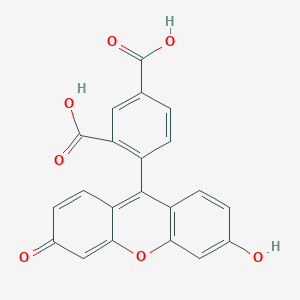
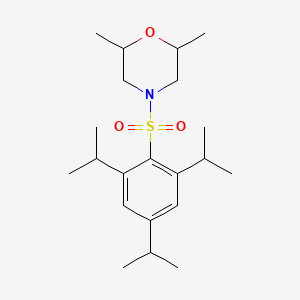
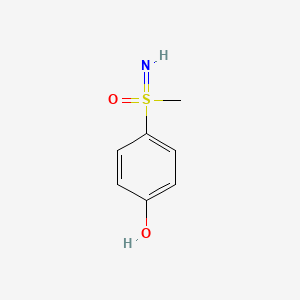
![3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2636545.png)
![7-(3,4-diethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636547.png)
